Ethyl glycinate-13C2-15N hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl glycinate-13C2-15N hydrochloride is a labeled compound used in various scientific research applications. It is a derivative of glycine, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is often used in studies involving metabolic pathways, environmental pollutant detection, and clinical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl glycinate-13C2-15N hydrochloride typically involves the esterification of glycine with ethanol in the presence of hydrochloric acid. The isotopically labeled glycine (glycine-13C2-15N) is reacted with ethanol to form the ethyl ester, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled glycine and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl glycinate-13C2-15N hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or other substituted derivatives
Scientific Research Applications
Ethyl glycinate-13C2-15N hydrochloride is widely used in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of labeled atoms into biomolecules.
Medicine: Utilized in clinical diagnostics for imaging and diagnostic purposes.
Industry: Applied in environmental studies to detect and quantify pollutants
Mechanism of Action
The mechanism of action of ethyl glycinate-13C2-15N hydrochloride involves its incorporation into metabolic pathways where the labeled atoms can be traced using analytical techniques like NMR spectroscopy. The isotopic labels allow researchers to study the dynamics of metabolic processes and the fate of the compound in biological systems .
Comparison with Similar Compounds
Similar Compounds
Glycine-13C2-15N: Similar in structure but without the ethyl ester group.
Glycine methyl ester hydrochloride: Contains a methyl ester group instead of an ethyl ester.
L-Lysine-13C6 hydrochloride: Another isotopically labeled amino acid used in similar applications
Uniqueness
Ethyl glycinate-13C2-15N hydrochloride is unique due to its specific isotopic labeling and the presence of the ethyl ester group, which makes it particularly useful in studies involving esterification and related reactions. Its labeled atoms provide valuable insights into metabolic pathways and reaction mechanisms .
Properties
Molecular Formula |
C4H10ClNO2 |
---|---|
Molecular Weight |
142.56 g/mol |
IUPAC Name |
ethyl 2-(15N)azanylacetate;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H/i3+1,4+1,5+1; |
InChI Key |
TXTWXQXDMWILOF-XNBXTRTGSA-N |
Isomeric SMILES |
CCO[13C](=O)[13CH2][15NH2].Cl |
Canonical SMILES |
CCOC(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.